molecular formula C7H18N2O B1526098 (2-Aminoethyl)(3-methoxypropyl)methylamine CAS No. 911300-63-5

(2-Aminoethyl)(3-methoxypropyl)methylamine

Cat. No. B1526098
M. Wt: 146.23 g/mol
InChI Key: QJQMXWCURXPEDN-UHFFFAOYSA-N
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Description

“(2-Aminoethyl)(3-methoxypropyl)methylamine” is a chemical compound with the CAS Number: 911300-63-5 . It has gained attention in the scientific community due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular formula of “(2-Aminoethyl)(3-methoxypropyl)methylamine” is C7H18N2O . Its molecular weight is 146.23 g/mol .

Relevant Papers The search results did not provide specific peer-reviewed papers related to "(2-Aminoethyl)(3-methoxypropyl)methylamine" .

Scientific Research Applications

Methionine and S-adenosylmethionine (SAM) Biosynthesis and Applications

(2-Aminoethyl)(3-methoxypropyl)methylamine could theoretically be related to compounds involved in methionine and S-adenosylmethionine (SAM) biosynthesis pathways, which have significant implications in plant growth, development, and stress response mechanisms.

  • Metabolism and Function in Plants

    Methionine (Met) and S-adenosylmethionine (SAM) play critical roles in several metabolic pathways essential for plant growth and development. SAM is involved in ethylene, nicotianamine, and polyamine biosynthetic pathways, providing methyl groups for numerous methylation reactions. The Met salvage cycle, or Yang cycle, and its connection to 5'-methylthioadenosine (MTA) metabolism are crucial for understanding the interplay between these pathways (Sauter et al., 2013).

  • Cancer Research and Methionine Dependency

    Methionine's role in cancer has been explored, particularly in the context of methionine dependency in cancer cells. Methionine restriction is studied as a strategy for cancer growth control, with research indicating that certain cancers depend on methionine for survival and proliferation. This has led to exploration of dietary strategies and therapeutic interventions targeting methionine metabolism (Cavuoto & Fenech, 2012).

properties

IUPAC Name

N'-(3-methoxypropyl)-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-9(6-4-8)5-3-7-10-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQMXWCURXPEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)(3-methoxypropyl)methylamine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of nitrile 273 (1.94 g, 14.0 mmol), cNH3 (8 mL) and Raney Nickel (50% slurry in water, 5.3 g) in EtOH (100 mL) was stirred under H2 (60 psi) for 4 h. The mixture was filtered through Celite, washed with EtOH (50 mL) and the solvent was evaporated to give crude diamine 274 (1.65 g, 83%) as a yellow oil, which was used without further purification: 1H NMR δ 3.42 (t, J=6.4 Hz, 2H, CH2N), 3.33 (s, 3H, OCH3), 2.76 (t, J=6.1 Hz, 2H, CH2), 2.43 (t, J=7.2 Hz, 2H, CH2), 2.40 (t, J=6.2 Hz, 2H, CH2), 2.21 (s, 3H, NCH3), 1.74 (tt, J=7.2, 6.2 Hz, 2H, CH2), NH2 not observed; MS (APCI) m/z 147 (MH+, 100%); HRMS calcd for C7H18N2O (M+) m/z 146.1419, found 146.1424.
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1.94 g
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5.3 g
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100 mL
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Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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